2'-Bromo-2-(3-fluorophenyl)acetophenone

Description

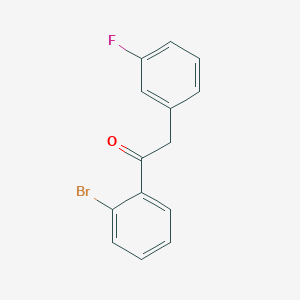

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRUUDGMKKHTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642342 | |

| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-67-3 | |

| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Bromo-2-(3-fluorophenyl)acetophenone

Abstract

This technical guide provides a comprehensive overview of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a halogenated α-bromoketone derivative of significant interest in synthetic and medicinal chemistry. The document delineates its core chemical and physical properties, detailed spectroscopic signatures, established synthetic methodologies, and characteristic reactivity. Furthermore, it explores the compound's role as a versatile building block in the development of novel heterocyclic entities for pharmaceutical and materials science applications. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and validated protocols to support advanced research endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a complex halogen substitution pattern that imparts unique reactivity.[1] Its structure consists of a central ketone group connecting a 2-bromophenyl ring and a 3-fluorobenzyl moiety.[1] This specific arrangement of electron-withdrawing groups makes it a valuable intermediate in organic synthesis.

Structural and Identification Data

A summary of the key identifiers for this compound is provided below.

| Parameter | Value | Reference(s) |

| CAS Number | 898784-67-3 | [1][2] |

| IUPAC Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone | [1] |

| Molecular Formula | C₁₄H₁₀BrFO | [1][2] |

| Molecular Weight | 293.13 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br | [1] |

| InChI | InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 | [1] |

| InChI Key | BRRUUDGMKKHTDB-UHFFFAOYSA-N | [1] |

Physical Properties

The compound is typically supplied as a yellow oil, indicating it is in a liquid state at standard room temperature.[1] This physical state is common for organic molecules of similar structure and molecular weight.[1] Specific experimental data for properties like boiling point and density are not widely published, but can be estimated based on its structure.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band is expected in the region of 1680-1690 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in an aromatic ketone.[1] The presence of electron-withdrawing halogen substituents influences the precise frequency of this peak.[1][3] Additionally, multiple bands corresponding to aromatic C=C stretching vibrations are observed between 1450 and 1600 cm⁻¹ .[1] The C-F and C-Br stretching vibrations appear at lower wavenumbers, typically in the 1250-1100 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.[3]

Mass Spectrometry (MS)

Mass spectrometric analysis reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) appears at a mass-to-charge ratio (m/z) of approximately 293 .[1] A crucial diagnostic feature is the isotopic pattern caused by the presence of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in an M+2 peak at m/z 295 with an intensity almost equal to the M⁺ peak.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The two methylene protons (-CH₂-) adjacent to the carbonyl group and the fluorophenyl ring would likely appear as a singlet around δ 4.0-4.5 ppm.

-

¹³C NMR: The carbonyl carbon is expected to resonate around δ 190-200 ppm. Aromatic carbons would be observed in the δ 110-140 ppm region, with C-F and C-Br carbons showing characteristic splitting and shifts.

UV-Visible Spectroscopy

The conjugated aromatic system of the molecule leads to strong absorption in the ultraviolet (UV) region. The primary absorption, due to π → π* transitions within the aromatic rings, typically occurs in the 250-300 nm range.[1] A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may be observed at longer wavelengths, around 320-350 nm.[1]

Synthesis and Reactivity

The utility of this compound stems from its identity as an α-bromoketone, a class of compounds known for their versatile reactivity.[4]

General Synthesis Pathway

The most common method for synthesizing this compound is through the α-bromination of its precursor, 2-(3-fluorophenyl)acetophenone.[1] This reaction proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[5][6]

Caption: General synthesis of this compound.

Detailed Experimental Protocol: α-Bromination

This protocol is a representative procedure based on established methods for α-bromination of acetophenones.[1][5]

Materials:

-

2-(3-fluorophenyl)acetophenone

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or Bromine (Br₂)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1 equivalent of 2-(3-fluorophenyl)acetophenone in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 1.05 equivalents of the brominating agent (e.g., DBDMH or a solution of Br₂ in acetic acid) to the stirred solution at room temperature. The addition should be done portion-wise or dropwise to control the reaction rate and temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic medium and any unreacted bromine.

-

If using DCM, separate the organic layer. If using acetic acid, extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product via column chromatography on silica gel if necessary to obtain pure this compound.

Causality: The use of an acid catalyst (like acetic acid, which also serves as a solvent) is crucial as it promotes the formation of the enol tautomer, which is the reactive nucleophile.[5] The enol attacks the electrophilic bromine, leading to the selective substitution at the α-carbon.[6]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the presence of the carbonyl group.[4][7]

Sources

- 1. Buy this compound | 898784-67-3 [smolecule.com]

- 2. This compound | 898784-67-3 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2'-Bromo-2-(3-fluorophenyl)acetophenone molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2'-Bromo-2-(3-fluorophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated acetophenone derivative of significant interest in synthetic and medicinal chemistry. We will elucidate its core molecular structure, explore its physicochemical properties through spectroscopic analysis, and detail its primary synthesis pathways. The document further investigates the compound's reactivity, focusing on its role as a versatile intermediate for constructing complex heterocyclic systems. Key applications, particularly in the development of novel therapeutics, are highlighted, supported by detailed experimental protocols. This guide serves as an authoritative resource for professionals engaged in organic synthesis and drug discovery, offering field-proven insights into the practical utility of this important building block.

Introduction: The Significance of α-Halo Ketones

Substituted acetophenones are a critical class of organic compounds that serve as foundational intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among these, α-halo ketones, such as this compound, represent a particularly reactive and versatile subgroup. The introduction of a halogen atom at the α-position to the carbonyl group dramatically enhances the molecule's electrophilicity, making it a prime substrate for nucleophilic substitution and a precursor for various condensation and elimination reactions.[3]

This compound, with its unique combination of a reactive α-bromo ketone moiety and two distinct halogenated phenyl rings, offers chemists a powerful tool for molecular engineering. The presence of bromine and fluorine atoms allows for specific interactions with biological targets and provides handles for further synthetic transformations, such as cross-coupling reactions.[4] This guide will delve into the specific attributes of this molecule, providing the technical detail necessary for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one .[4] Its structure features a central ketone group connecting a 2-bromophenyl ring and a methylene bridge substituted with a 3-fluorophenyl ring.

Core Structural Features

-

Ketone Carbonyl Group: The C=O group acts as the primary functional group, influencing the reactivity of the adjacent α-carbon.

-

α-Carbon: The carbon atom situated between the carbonyl and the 3-fluorophenyl ring is highly activated by both the electron-withdrawing carbonyl group and the attached bromine atom (in its precursor form for α-bromination).

-

Aromatic Rings: The molecule contains two substituted benzene rings:

-

A 2-bromophenyl ring directly attached to the carbonyl.

-

A 3-fluorophenyl ring attached to the α-carbon.

-

-

Halogen Substituents: The bromine and fluorine atoms are key to the molecule's utility, enabling specific biological interactions and serving as synthetic handles.[4]

Physicochemical Data

The quantitative data for this compound and its common positional isomers are summarized below for comparative analysis.

| Property | This compound | 2-Bromo-3'-fluoroacetophenone | 2-Bromo-2'-fluoroacetophenone |

| CAS Number | 898784-67-3[4] | 53631-18-8[5] | 655-15-2[6] |

| Molecular Formula | C₁₄H₁₀BrFO[4] | C₈H₆BrFO[5] | C₈H₆BrFO[6] |

| Molecular Weight | 293.13 g/mol [4] | 217.04 g/mol [5] | 217.04 g/mol [6] |

| Appearance | Typically a yellow oil[4] | White to light yellow solid[5] | White to pale cream crystals[7] |

| Melting Point | Not specified (liquid at RT)[4] | 33-37 °C[5] | 25-30 °C[6] |

Spectroscopic Profile

While specific spectra for the title compound are not publicly available, its profile can be reliably predicted based on its functional groups and established principles.

-

¹H NMR: The spectrum would be complex, showing distinct aromatic multiplets for the two differently substituted phenyl rings. A characteristic singlet or doublet for the benzylic proton at the α-position (CH) would be expected in the 4.5-5.5 ppm range, shifted downfield due to the adjacent carbonyl and phenyl ring.

-

¹³C NMR: The carbonyl carbon would appear as a distinct peak around 190-200 ppm. The spectrum would also show a series of aromatic signals, with the carbon atoms bonded to fluorine and bromine exhibiting characteristic splitting patterns and chemical shifts.[8]

-

IR Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch would be prominent around 1680-1700 cm⁻¹. Additional bands corresponding to C-Br, C-F, and aromatic C-H and C=C vibrations would also be present.[4]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity), confirming the presence of the bromine atom.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the α-bromination of its ketone precursor, 2-(3-fluorophenyl)acetophenone. This process is a cornerstone of organic synthesis.

Synthetic Workflow

The overall synthesis can be visualized as a two-stage process, starting from commercially available materials.

Caption: Plausible synthetic workflow for 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone.

Causality of Experimental Choices: The synthesis of the title compound, 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one, is most efficiently achieved via a Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution involves reacting bromobenzene with 3-fluorophenylacetyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential. Its role is to coordinate with the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring.

Core Reactivity

As an α-substituted ketone, the compound is a versatile intermediate. Its primary reactions involve the carbon-bromine bond and the carbonyl group.

-

Nucleophilic Substitution: The α-carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides). This reaction is fundamental to building molecular complexity.[4]

-

Heterocycle Formation (Hantzsch Synthesis): This is one of the most valuable applications. Reaction with thioamides or thioureas leads to the formation of thiazole rings, a common scaffold in medicinal chemistry.[4][9] Similarly, reaction with diamines can yield pyrazines.[4]

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.[4]

-

Elimination: Treatment with a non-nucleophilic base can induce elimination of HBr, forming an α,β-unsaturated ketone. This conjugated system is a valuable Michael acceptor for further synthetic elaborations.[10][11]

Caption: Key reaction pathways of this compound.

Applications in Research and Development

The primary application of this compound is as a synthetic intermediate in drug discovery and medicinal chemistry.[4]

-

Pharmaceuticals: It is a key building block for synthesizing heterocyclic compounds with potential biological activity. For example, it is used to create thiazole derivatives that are being investigated as correctors for the chloride transport defect in cystic fibrosis.[4] Its structural motifs are also used as precursors for ligands in transition-metal complexes and inhibitors for enzymes like glutathione S-transferase.[4][9]

-

Agrochemicals & Specialty Chemicals: The reactivity of the compound allows for its incorporation into a variety of molecules designed for agrochemical applications or as specialty chemicals with tailored properties.[4]

-

Catalysis: The molecule can serve as a precursor to ligands used in transition-metal complexes, which can enhance catalytic efficiency in important reactions like cross-couplings.[4]

Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol describes a self-validating system for the synthesis of a 2-aminothiazole derivative, a common application of α-bromo ketones.[9]

Objective: To synthesize 4-(3-fluorophenyl)-2-aminothiazole from this compound (assuming the α-bromo isomer for this reaction) and thiourea.

Materials and Reagents:

-

2-Bromo-1-(3-fluorophenyl)ethanone (α-bromo isomer)

-

Thiourea

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel) and developing chamber

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in absolute ethanol (approx. 20 mL per gram of ketone).

-

Addition of Reagent: Add thiourea (1.1 eq) to the solution. The slight excess ensures the complete consumption of the limiting α-bromo ketone.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle or oil bath.

-

Causality: Heating provides the necessary activation energy for the Hantzsch thiazole synthesis, a condensation-cyclization reaction. Ethanol serves as a polar protic solvent that is suitable for both reactants and the reaction temperature.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot indicates reaction completion (typically 2-4 hours).

-

Workup - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Workup - Neutralization: Neutralize the mixture by adding saturated sodium bicarbonate solution dropwise until the pH is ~7-8. This step neutralizes any HBr formed during the reaction and precipitates the product.

-

Self-Validation: A solid precipitate should form upon neutralization. The absence of a precipitate may indicate a failed reaction.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final thiazole derivative as a crystalline solid.

Safety and Handling

α-Bromo ketones are potent lachrymators and are corrosive. Proper personal protective equipment (PPE) is mandatory.

-

Hazard Classifications: Skin Corrosive, Eye Irritant, Acute Toxic.[5][6]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2-8°C is recommended) away from incompatible materials such as strong bases and oxidizing agents.[5]

Conclusion

This compound is a highly valuable and reactive intermediate in modern organic synthesis. Its molecular structure, characterized by an activated α-carbon and multiple halogen substituents, provides a robust platform for constructing diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in the fields of medicinal chemistry, materials science, and beyond. Its continued application as a key building block is anticipated to contribute to the development of novel compounds with significant therapeutic and industrial value.

References

-

Scholars Research Library. (2012). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Retrieved from [Link]

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]

-

Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Thieme Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Retrieved from [Link]

-

WisdomLib. (2024). Substituted acetophenone: Significance and symbolism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 898784-67-3 [smolecule.com]

- 5. 2-溴-3′-氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-溴-2 ′-氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. H34179.03 [thermofisher.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. ossila.com [ossila.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Versatile Building Block: An In-depth Technical Guide to 2'-Bromo-2-(3-fluorophenyl)acetophenone

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and drug discovery, the utility of a chemical compound is often defined by its structural features and reactive potential. 2'-Bromo-2-(3-fluorophenyl)acetophenone, identified by its CAS number 898784-67-3, has emerged as a pivotal building block, particularly in the synthesis of complex heterocyclic scaffolds.[1][2][3][4] This α-haloketone possesses a unique combination of functional groups: a ketone, a bromine atom at the alpha position, and two distinct aromatic rings, one of which is substituted with fluorine. This arrangement of atoms imparts a rich and versatile reactivity profile, making it a valuable precursor for a range of applications, from medicinal chemistry to materials science.[1][5]

This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its synthesis, elucidate the mechanistic underpinnings of its reactivity, detail its physicochemical properties, and explore its applications with a focus on the rationale behind its use in complex molecular design.

Physicochemical Properties and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 898784-67-3 | [1] |

| Molecular Formula | C₁₄H₁₀BrFO | [1] |

| Molecular Weight | 293.13 g/mol | [1] |

| IUPAC Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone | [1] |

| Appearance | Typically a yellow oil | [1] |

The structure of this compound is characterized by a central ketone group. The presence of both a bromine and a fluorine atom significantly influences the electronic distribution within the molecule, impacting its reactivity.[6] The bromine atom at the alpha-carbon to the carbonyl group is a key feature, rendering this position highly susceptible to nucleophilic attack.[6][7]

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the acetophenone core, followed by selective bromination.

Step 1: Friedel-Crafts Acylation for the Acetophenone Core

The precursor, 2-(3-fluorophenyl)acetophenone, is synthesized via a Friedel-Crafts acylation reaction.[8][9][10][11] This classic electrophilic aromatic substitution involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

Sources

- 1. Buy this compound | 898784-67-3 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Access to Aromatic α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. app.studyraid.com [app.studyraid.com]

- 9. glasp.co [glasp.co]

- 10. m.youtube.com [m.youtube.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Physical and chemical properties of 2'-Bromo-2-(3-fluorophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document delves into its core physical and chemical properties, outlines detailed synthetic protocols, explores its chemical reactivity and potential biological significance, and provides robust analytical methodologies for its characterization. The information herein is curated to empower researchers and drug development professionals in leveraging this versatile chemical intermediate for novel applications.

Compound Identity and Physicochemical Properties

This compound is a multi-functionalized organic molecule. The presence of a bromine atom on one phenyl ring and a fluorine atom on the other, flanking a central ketone, imparts unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone[1] |

| CAS Number | 898784-67-3[1] |

| Molecular Formula | C₁₄H₁₀BrFO[1] |

| Molecular Weight | 293.13 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br |

| InChI Key | BRRUUDGMKKHTDB-UHFFFAOYSA-N |

Physical Properties

This compound is typically a yellow oil at room temperature, indicative of many organic molecules with similar structures.[1] Its halogenated and aromatic nature dictates its solubility profile. It exhibits limited solubility in water but is soluble in various organic solvents.[1]

Table of Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow oil | [1] |

| Solubility | Limited in water; Soluble in methanol, ethanol, chloroform, and dichloromethane. | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of a suitable acetophenone precursor.[1] This electrophilic substitution reaction is a cornerstone of organic synthesis.

General Synthetic Pathway

The synthesis generally proceeds via the bromination of 2-(3-fluorophenyl)acetophenone. This reaction is typically carried out using elemental bromine or another suitable brominating agent in a solvent such as acetic acid or dichloromethane.[1]

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(3-fluorophenyl)acetophenone in a suitable solvent like glacial acetic acid.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom and the ketone functional group. This makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds with potential biological activity.

Key Chemical Reactions

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles, such as amines and thiols. These reactions are often carried out in the presence of a base in polar aprotic solvents like DMF or DMSO.[1]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Diagram of Key Chemical Reactions

Caption: Key reaction pathways for this compound.

Applications in Heterocyclic Synthesis

A significant application of this compound is in the synthesis of heterocyclic systems, which are prevalent in many pharmaceuticals.[1]

-

Thiazole Derivatives: Reaction with thiourea under reflux in ethanol yields thiazole derivatives.[2] These thiazole-containing compounds are being investigated for a range of biological activities, including as potential correctors for the chloride transport defect in cystic fibrosis and as inhibitors of glutathione S-transferase Omega 1.[2] Thiazole derivatives, in general, are known to possess a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5]

-

Pyrazine Derivatives: Condensation with ortho-phenylenediamine derivatives can be used to synthesize pyrazine derivatives.[2] Pyrazine-containing molecules have also demonstrated a breadth of biological activities and are of significant interest in medicinal chemistry.[6][7] Iridium complexes of these pyrazine derivatives have been shown to exhibit phosphorescent properties.[2]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

While specific spectral data for the title compound is not available in the provided search results, the expected characteristic signals can be inferred from related structures.

Table of Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). A singlet for the methylene protons (CH₂) adjacent to the carbonyl and the bromine would be expected. |

| ¹³C NMR | The carbonyl carbon would give a characteristic signal in the downfield region (approx. 190-200 ppm). Aromatic carbons would resonate in the typical range (approx. 110-140 ppm). The carbon bearing the bromine would also have a distinct chemical shift. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. |

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[1]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the development of novel pharmaceuticals. Its unique combination of functional groups allows for a range of chemical transformations, providing access to complex molecular architectures, particularly heterocyclic compounds with diverse biological activities. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate further research and innovation in the field.

References

- Smolecule. (n.d.). This compound | 898784-67-3.

- Al-Jumaili, M. H. A., Hamad, A. A., Hashem, H. E., Hussein, A. D., Muhaidi, M. J., Ahmed, M. A., Albanaa, A. H. A., Siddique, F., & Bakr, E. A. (2023). Comprehensive review on the Bis–heterocyclic compounds and their anticancer efficacy. Journal of Molecular Structure, 1271, 133970.

- Royal Society of Chemistry. (2017).

- Hassan, F. A., Saeed, Z. S., & Ahmad, S. M. (2018). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science, 14(1), 1-6.

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.

- Al-Jumaili, M. H. A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(15), 1738-1756.

- Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 1(1), 19-30.

- Adams, R., & Noller, C. R. (1941). Acetophenone, p-bromo-. Organic Syntheses, Coll. Vol. 1, 109.

- ChemicalBook. (n.d.). Phenacyl Bromide(2142-69-0) 13C NMR spectrum.

- BenchChem. (n.d.). Technical Guide on the Safe Handling of 2-(2-Bromophenyl)acetophenone.

- MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.

- Fisher Scientific. (2025).

- Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, 480.

- Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8.

- ChemicalBook. (n.d.). 2-Bromoacetophenone(70-11-1) 13C NMR spectrum.

- Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.

- ChemicalBook. (n.d.). 2-Bromo-2'-chloroacetophenone synthesis.

- Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1963). Acetophenone, 3-bromo-. Organic Syntheses, Coll. Vol. 4, 117.

- National Institute of Standards and Technology. (n.d.). Acetophenone. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 2'-Bromoacetophenone - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.). 2-Bromo-2′-fluoroacetophenone 97% 655-15-2.

- Sigma-Aldrich. (n.d.). 2-Bromo-2′-fluoroacetophenone 97% 655-15-2.

- National Institute of Standards and Technology. (n.d.). Bromo-4-fluoroacetophenone. In NIST Chemistry WebBook.

- PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- MDPI. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)

- ResearchGate. (n.d.). Straightforward Access to Pyrazine‐(2,3)‐diones through Sequential Three‐Component Reaction.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

- 1. fishersci.com [fishersci.com]

- 2. ossila.com [ossila.com]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2'-Bromo-2-(3-fluorophenyl)acetophenone IUPAC name

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one, a substituted deoxybenzoin derivative of significant interest in synthetic and medicinal chemistry. The document delineates the precise IUPAC nomenclature, structural features, and physicochemical properties of the compound. A detailed, field-proven protocol for its synthesis via Palladium-catalyzed α-arylation is presented, complete with mechanistic insights and justifications for experimental choices. Furthermore, this guide outlines the standard analytical methodologies for structural confirmation and purity assessment, alongside a discussion of its potential applications as a versatile building block in drug discovery and materials science. Safety and handling protocols are also addressed to ensure safe laboratory practice.

Nomenclature and Structural Elucidation

The compound commonly referred to by the trivial name 2'-Bromo-2-(3-fluorophenyl)acetophenone possesses a more complex structure than a simple substituted acetophenone. It belongs to the deoxybenzoin (1,2-diphenylethan-1-one) class of ketones. The prime notation (') in the trivial name indicates substitution on the phenyl ring directly attached to the carbonyl group, while the unprimed number refers to substitution on the α-carbon's phenyl ring.

Based on IUPAC rules, the ethan-1-one backbone is the parent structure. This backbone is substituted at the C1 position with a 2-bromophenyl group and at the C2 position with a 3-fluorophenyl group.

-

Systematic IUPAC Name: 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one[1]

-

Common Name: this compound

-

Synonym: 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethanone[1]

-

CAS Number: 898784-67-3[1]

-

Molecular Class: Deoxybenzoin / α-Aryl Ketone

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrFO | [1] |

| Molecular Weight | 293.13 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge |

Chemical Structure

The structure features a central ethanone core flanked by two substituted aromatic rings, making it a valuable and versatile synthetic intermediate.

Caption: Structure of 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one.

Synthesis and Mechanistic Insights

The construction of the α-aryl ketone core is a key challenge in organic synthesis.[2][3] While several methods exist, Palladium-catalyzed α-arylation of ketones (a variant of the Buchwald-Hartwig cross-coupling) stands out as a robust and versatile strategy, offering high functional group tolerance.[4] This approach is superior to classical methods that may require harsh conditions or stoichiometric organometallic reagents.

The proposed synthesis involves the coupling of 2'-bromoacetophenone with a 3-fluorophenyl source, such as 3-fluorophenylboronic acid or a 3-fluorophenyl halide.

Experimental Protocol: Pd-Catalyzed α-Arylation

This protocol is adapted from established methodologies for the α-arylation of ketones.[4]

Materials:

-

2'-Bromoacetophenone (1.0 equiv)

-

3-Fluorophenylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (2.5 equiv)

-

Anhydrous Toluene (solvent)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 2'-bromoacetophenone, 3-fluorophenylboronic acid, and K₃PO₄.

-

Catalyst Preparation: In a separate vial under an inert atmosphere (glovebox), add Pd₂(dba)₃ and SPhos.

-

Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Add the catalyst mixture to the flask, followed by anhydrous toluene via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one.

Workflow and Mechanistic Rationale

The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It facilitates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and promotes the final reductive elimination step to release the desired product. K₃PO₄ is an effective base for promoting the enolate formation required for the transmetalation step.

Caption: Experimental workflow for the synthesis of the title compound.

Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The methylene protons (-CH₂-) are expected to appear as a characteristic singlet.

-

Infrared (IR) Spectroscopy: Provides evidence for key functional groups. The carbonyl (C=O) stretch is a strong, defining peak. For α-haloketones, this peak is often shifted to a higher wavenumber (~1700-1705 cm⁻¹) compared to simple ketones (~1686 cm⁻¹).[5]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation. The presence of bromine would result in a characteristic M/M+2 isotopic pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Expected Analytical Data

| Technique | Expected Observation | Rationale |

| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methylene (-CH₂-) protons (δ ~4.4 ppm). | Based on data for similar α-substituted acetophenones.[6][7] |

| ¹³C NMR | Carbonyl carbon (C=O) signal (δ ~190 ppm). Multiple signals in the aromatic region (δ 115-140 ppm). Methylene carbon (-CH₂-) signal (δ ~30-35 ppm). | Based on data for similar α-substituted ketones.[6][7] |

| IR (KBr) | Strong C=O stretch at ~1700 cm⁻¹. C-F stretch at ~1230 cm⁻¹. Aromatic C=C stretches at ~1600, 1500 cm⁻¹. C-Br stretch at ~680 cm⁻¹. | The α-bromo and aryl fluoride groups influence the carbonyl frequency.[5] |

| MS (EI) | Molecular ion peak (M⁺) at m/z 292/294 (approx. 1:1 ratio). | Reflects the molecular weight and the isotopic abundance of Bromine (⁷⁹Br/⁸¹Br). |

Applications in Research and Drug Discovery

The title compound is not merely a chemical curiosity; it is a valuable scaffold for the synthesis of more complex molecules, particularly in the pharmaceutical sector.

-

Medicinal Chemistry Scaffold: The deoxybenzoin core is present in a variety of biologically active molecules.[3] Derivatives have been investigated for immunosuppressive, antioxidant, and antitumor activities.[8][9][10]

-

Precursor to Heterocycles: α-Haloketones are classic precursors for the synthesis of important heterocyclic systems like thiazoles, imidazoles, and pyrazines through reactions with appropriate nucleophiles (e.g., thiourea, amines).[11] These heterocycles are ubiquitous in approved drugs.

-

Intermediate for Isoflavones: Deoxybenzoins are well-established intermediates in the synthesis of isoflavones, a class of polyphenolic compounds known for their potential health benefits.[9]

-

Building Block for Complex Molecules: The two distinct aromatic rings, each bearing a halide, offer orthogonal sites for further functionalization via cross-coupling reactions, allowing for the rapid construction of molecular diversity.

Safety and Handling

Warning: α-Haloketones are potent lachrymators and alkylating agents. They should be handled with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

The Journal of Organic Chemistry. A Practical Synthesis of α-Aryl Methyl Ketones via a Transition-Metal-Free Meerwein Arylation. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. [Link]

-

Organic Letters. Synthesis of Chiral α-Aryl Ketones by Photoredox/Nickel-Catalyzed Enantioconvergent Acyl Cross-Coupling with Organotrifluoroborate. [Link]

-

YouTube. mechanism of alpha-halogenation of ketones. [Link]

-

Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Royal Society of Chemistry. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

-

MDPI. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. [Link]

-

Hoffman Fine Chemicals. CAS RN 1593042-45-5 | 1-(2-Bromo-3-fluorophenyl)ethan-1-ol. [Link]

-

PubChem. 1-(4-Bromo-2-fluorophenyl)ethan-1-one. [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

-

PubMed. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. [Link]

-

PubMed. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. [Link]

-

Pharmaffiliates. CAS No : 304445-49-6 | Product Name : 1-(4-Bromo-3-fluorophenyl)ethan-1-one. [Link]

-

Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

PubMed. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]

-

NIST WebBook. Ethanone, 1-(2-bromophenyl)-. [Link]

-

Royal Society of Chemistry. A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - Supporting Information. [Link]

-

ResearchGate. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]

-

Bentham Science. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]

Sources

- 1. This compound | 898784-67-3 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06769J [pubs.rsc.org]

- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

An In-Depth Technical Guide to the Synthesis of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone

<

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone, a diaryl ketone with potential applications as a key intermediate in pharmaceutical and materials science research. This document delineates two primary synthetic strategies: a classical Friedel-Crafts acylation and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Through a comparative analysis, the Suzuki-Miyaura coupling of an acyl chloride with an arylboronic acid is identified as the more efficient and versatile approach. A complete, step-by-step protocol for this recommended pathway is provided, including reagent specifications, reaction setup, workup, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of this and structurally related diaryl ketones.

Introduction

Diaryl ketones are a foundational structural motif in organic chemistry, prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific target of this guide, 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone, incorporates two distinct halogenated phenyl rings bridged by a keto-methylene group. The presence of both bromine and fluorine atoms offers unique opportunities for subsequent chemical modifications, making this molecule a valuable building block for creating more complex molecular architectures. For instance, the bromo-substituent can readily participate in various cross-coupling reactions, while the fluoro-substituent can enhance metabolic stability and bioavailability in drug candidates.[3]

The synthesis of unsymmetrical diaryl ketones can be challenging, often requiring careful selection of reaction pathways to avoid the formation of undesired symmetrical byproducts.[2] This guide will explore and contrast two major synthetic paradigms to achieve the target molecule efficiently.

Retrosynthetic Analysis & Strategic Considerations

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic strategies.

Caption: Retrosynthetic analysis of the target ketone.

-

Disconnection A (Friedel-Crafts Acylation): This approach involves forming the bond between the carbonyl carbon and the 3-fluorophenyl ring. This would be a Friedel-Crafts acylation reaction between fluorobenzene and a suitable acylating agent, such as 2-bromophenylacetyl chloride.[4] While conceptually straightforward, this method suffers from potential regioselectivity issues on the fluorobenzene ring and the harsh Lewis acid conditions required can be incompatible with sensitive functional groups.[5]

-

Disconnection B (Acyl Cross-Coupling): This modern strategy involves forming the bond between the carbonyl carbon and the 2-bromophenyl ring. This can be achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 2-bromobenzoyl derivative and a 3-fluorophenyl organometallic reagent.[1][6] This approach offers superior functional group tolerance, milder reaction conditions, and generally higher yields and selectivity compared to Friedel-Crafts methods.[6][7]

Chosen Strategy: Based on its robustness, selectivity, and milder conditions, the Acyl Suzuki-Miyaura Cross-Coupling (Strategy B) is selected as the recommended synthetic pathway. This method avoids the direct handling of toxic carbon monoxide gas often associated with carbonylative couplings and demonstrates high chemoselectivity.[7][8]

Recommended Synthetic Pathway: Acyl Suzuki-Miyaura Coupling

The recommended synthesis proceeds in two key stages: first, the preparation of the necessary 2-(3-fluorophenyl)acetic acid precursor, and second, its conversion to the final product via an acyl chloride intermediate and subsequent palladium-catalyzed coupling.

Caption: Recommended two-stage synthetic workflow.

Principle and Mechanism

The core of this synthesis is the Suzuki-Miyaura cross-coupling of an acyl chloride with a boronic acid.[1][6] This reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the carbon-carbon bond formation.

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride, forming an acyl-palladium(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride and forming a diarylpalladium(II) intermediate.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired ketone product and regenerating the active Pd(0) catalyst.

Caption: Generalized catalytic cycle for Suzuki-Miyaura acylation.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 2-(3-Fluorophenyl)acetic acid

This precursor is commercially available but can also be synthesized from 3-fluorobenzyl chloride.[9][10][11][12] The synthesis from the corresponding mandelic acid is also a known route.[13]

Stage 2: Synthesis of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone

This stage involves two steps: the formation of the acyl chloride followed by the cross-coupling reaction.

Step 2a: Preparation of 2-(3-Fluorophenyl)acetyl chloride

-

Equipment Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet connected to an argon or nitrogen line.

-

Reagents:

-

2-(3-Fluorophenyl)acetic acid (1.54 g, 10.0 mmol)

-

Thionyl chloride (SOCl₂) (1.46 mL, 20.0 mmol, 2.0 equiv.)

-

Anhydrous Dichloromethane (DCM) (30 mL)

-

N,N-Dimethylformamide (DMF) (1 drop, catalytic)

-

-

Procedure:

-

To the flask, add 2-(3-fluorophenyl)acetic acid and anhydrous DCM under an inert atmosphere.

-

Add one catalytic drop of DMF.

-

Slowly add the thionyl chloride to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. Monitor the reaction by observing the cessation of gas (HCl and SO₂) evolution.

-

After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

-

The resulting crude 2-(3-fluorophenyl)acetyl chloride, a pale yellow oil, should be used immediately in the next step without further purification.

-

Step 2b: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Equipment Setup: Use a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and septum, under an inert atmosphere.

-

Reagents & Materials:

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| 2-Bromophenylboronic acid | 200.83 | 2.41 g | 12.0 | 1.2 |

| Pd(OAc)₂ | 224.50 | 112 mg | 0.50 | 0.05 |

| PCy₃HBF₄ | 368.27 | 221 mg | 0.60 | 0.06 |

| K₃PO₄ (anhydrous, powdered) | 212.27 | 2.12 g | 10.0 | 1.0 |

| Anhydrous 1,4-Dioxane | - | 50 mL | - | - |

-

Procedure:

-

To the Schlenk flask, add 2-bromophenylboronic acid, palladium(II) acetate (Pd(OAc)₂), tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄), and potassium phosphate (K₃PO₄).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

In a separate, dry flask, dissolve the crude 2-(3-fluorophenyl)acetyl chloride from Step 2a in 10 mL of anhydrous 1,4-dioxane.

-

Slowly add the acyl chloride solution to the stirred reaction mixture at room temperature over 10 minutes.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5) to yield the pure 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone as a solid or viscous oil.

-

Expected Results & Characterization

-

Yield: 70-85%

-

Appearance: Off-white to pale yellow solid.

-

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons in both rings and a characteristic singlet for the methylene (-CH₂-) protons.

-

¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the methylene carbon.

-

Mass Spectrometry (MS): Calculation of the exact mass should confirm the molecular formula C₁₄H₁₀BrFO. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observable.

-

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood.

-

Acyl Chlorides: Corrosive and moisture-sensitive.[14]

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.

-

Organoboron Compounds: Handle with standard laboratory precautions.

-

Solvents: Dichloromethane and 1,4-dioxane are flammable and potentially carcinogenic. Use in a well-ventilated area.

Conclusion

This guide outlines a reliable and efficient synthesis of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone. By leveraging a modern palladium-catalyzed acyl Suzuki-Miyaura coupling, this protocol overcomes many of the limitations of classical Friedel-Crafts acylation, offering high yields, excellent functional group tolerance, and operational simplicity.[15] The detailed experimental procedure provides a clear and reproducible pathway for obtaining this valuable synthetic intermediate, empowering further research in medicinal chemistry and materials science.

References

-

Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338-2343. Available at: [Link]

-

Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. organic-chemistry.org. Available at: [Link]

-

Dong, G., & Teo, P. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. NIH National Center for Biotechnology Information. Available at: [Link]

-

De, A., & Gunanathan, C. (2019). Friedel-Crafts Acylation with Amides. NIH National Center for Biotechnology Information. Available at: [Link]

-

Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. Journal of Organic Chemistry, 65(1), 254-255. Available at: [Link]

-

Ashenhurst, J. (2023). Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis Potential with 2-(3-Fluorophenyl)acetic Acid. Innovapharmchem. Available at: [Link]

- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Google Patents.

- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. Google Patents.

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method. Google Patents.

- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.

-

Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Royal Society of Chemistry. Available at: [Link]

-

StudySmarter. (n.d.). Deduce the products of the given reaction with organometallic reagents. StudySmarter. Available at: [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. Available at: [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL. Google Patents.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 11. chemscene.com [chemscene.com]

- 12. 2-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

2'-Bromo-2-(3-fluorophenyl)acetophenone spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Predictive Spectral Analysis of 2'-Bromo-2-(3-fluorophenyl)acetophenone

Introduction

This compound (CAS 898784-67-3) is a halogenated ketone derivative of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the development of novel pharmaceutical compounds and other complex molecular architectures. Structurally, it is 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone, featuring a unique assembly of a brominated phenyl ring, a fluorinated phenyl ring, and a ketone functional group. The precise and unambiguous characterization of such molecules is paramount for ensuring purity, verifying synthetic outcomes, and understanding reactivity.

This technical guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive, predictive analysis of the key spectral data for this compound. In the absence of publicly available, peer-reviewed spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with empirical data from closely related structural analogs to provide a robust predictive framework. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This approach serves as both a practical guide for researchers working with this compound and an illustration of the powerful predictive capabilities of modern spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

The foundation of any spectral interpretation is a thorough understanding of the molecule's structure. This compound possesses several key features that will dictate its spectral signature:

-

Aromatic Systems: Two distinct phenyl rings—one substituted with a bromine atom at the ortho (2') position and the other with a fluorine atom at the meta (3) position.

-

Ketone Carbonyl Group (C=O): An sp²-hybridized carbon double-bonded to an oxygen, which is highly polar and produces characteristic signals in both IR and ¹³C NMR spectroscopy.

-

α-Methine Proton (CH): A single proton on the carbon adjacent (alpha) to the carbonyl group, which is expected to be significantly deshielded.

-

Halogen Substituents (Br, F): These electronegative atoms influence the electronic environment of adjacent atoms, causing predictable shifts in NMR signals and giving rise to specific isotopic patterns (for bromine) in mass spectrometry.

The logical workflow for confirming the structure of a synthesized compound like this involves a multi-technique approach, ensuring that the data from each analysis corroborates the others to build an unassailable structural assignment.

Caption: Integrated workflow for the synthesis, purification, and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it provides excellent solubility for a wide range of organic compounds and its residual solvent peak is well-characterized.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). The use of a single, sharp, and inert reference is crucial for data reproducibility.

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of the ¹³C isotope. The use of broadband proton decoupling simplifies the spectrum to single lines for each unique carbon, facilitating carbon counting and chemical shift analysis.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the single α-methine proton. The integration of these signals should correspond to a 1:8 ratio (methine:aromatic).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 6.2 - 6.5 | Singlet (s) | 1H | α-CH | The alpha-proton is deshielded by both the adjacent carbonyl group and the two aromatic rings. In related α-haloketones like 2-bromo-1-phenylethanone, the analogous CH₂ protons appear around 4.48 ppm.[2] The replacement of a proton with a phenyl group will cause a significant downfield shift into the 6 ppm range. |

| ~ 7.0 - 7.8 | Multiplet (m) | 8H | Ar-H | The 8 aromatic protons on the two non-equivalent phenyl rings will produce a complex series of overlapping multiplets. The fluorine substituent will introduce additional splitting (J-coupling) to the protons on its ring, further complicating the pattern. The protons on the brominated ring will be influenced by the deshielding effect of the adjacent carbonyl. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the lack of symmetry, all 14 carbons of the molecule are expected to be chemically non-equivalent and thus produce 14 distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 190 - 195 | C=O | The carbonyl carbon is the most deshielded carbon and consistently appears at the low-field end of the spectrum, typically between 190-215 ppm for ketones.[1][3] Aromatic ketones absorb around 190-195 ppm.[2] |

| ~ 162 - 164 | C-F | The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Its chemical shift is significantly downfield due to the high electronegativity of fluorine. |

| ~ 115 - 140 | Ar-C, Ar-CH | The remaining 10 aromatic carbons will resonate in this characteristic region. Carbons ortho and para to the fluorine will show smaller C-F couplings. The carbon bearing the bromine (C-Br) is expected around 120-125 ppm.[1] |

| ~ 50 - 55 | α-CH | This sp³-hybridized carbon is alpha to a carbonyl and bonded to two phenyl rings, placing it in a significantly deshielded environment compared to a simple alkane carbon. For comparison, the α-carbon in 2-bromo-1-phenylethanone is found at ~31 ppm; the additional phenyl group will shift this significantly downfield.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Rapid Functional Group Analysis

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires minimal sample preparation—a small amount of the solid sample is simply placed onto the ATR crystal.

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water.

Predicted IR Absorption Data

The IR spectrum will be dominated by a strong carbonyl stretch and features characteristic of the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparative Insights |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | This region is characteristic of C-H bonds on sp²-hybridized carbons. |

| ~ 2900 | C-H stretch (aliphatic) | Weak | A weak absorption is expected for the single sp³ C-H bond of the methine group. |

| ~ 1700 | C=O stretch (ketone) | Strong | Aromatic ketones typically show a strong C=O absorption around 1690 cm⁻¹.[4][5] The presence of electronegative substituents on the phenyl ring can slightly increase this frequency.[6] This will be the most prominent peak in the spectrum. |

| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple sharp bands in this region are diagnostic of the aromatic rings. |

| 1250 - 1100 | C-F stretch | Strong | The carbon-fluorine bond gives rise to a strong, characteristic absorption in this region of the fingerprint part of the spectrum.[6] |

| 700 - 500 | C-Br stretch | Medium-Weak | The carbon-bromine stretch is found at lower wavenumbers.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Experimental Protocol: Molecular Weight and Fragmentation

-

Ionization Method: Electron Ionization (EI) is a standard technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

-

Analysis: The sample is typically introduced via a Gas Chromatography (GC) inlet (GC-MS), which ensures only the pure compound enters the mass spectrometer. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis of the mass spectrum begins with identifying the molecular ion peak.

-

Molecular Ion (M⁺): The molecular formula is C₁₄H₁₀BrFO, with a monoisotopic mass of approximately 291.99 g/mol . A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

-

Fragmentation: Upon ionization, the molecular ion will undergo fragmentation. For ketones, the most common fragmentation pathway is alpha-cleavage , where the bond adjacent to the carbonyl group breaks.[7][8] This process is favorable because it results in the formation of a resonance-stabilized acylium ion.[8][9]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]